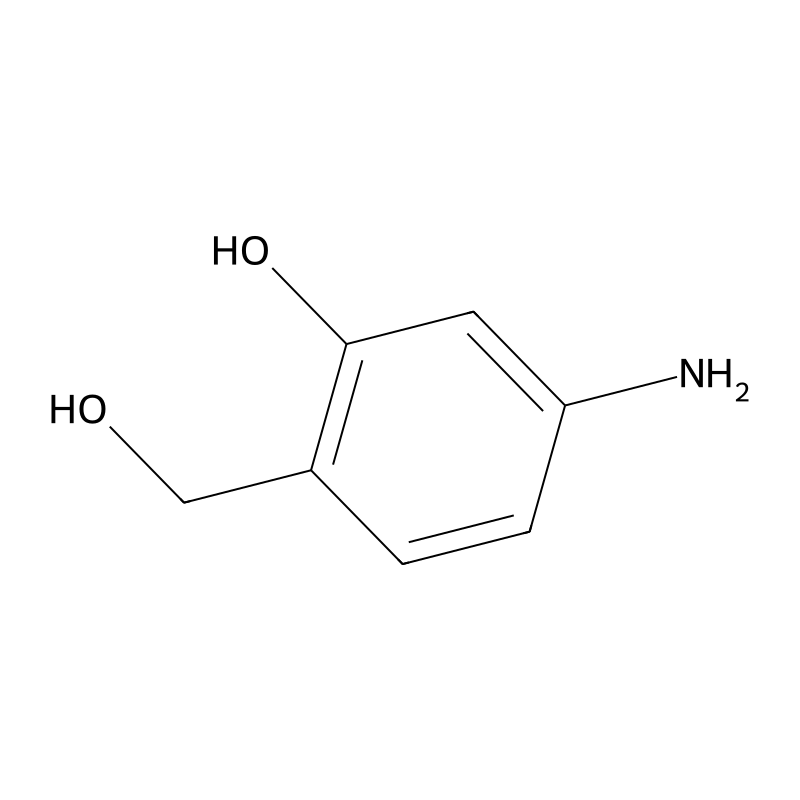5-Amino-2-(hydroxymethyl)phenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Wood Adhesives
Scientific Field: Polymer Science and Wood Industry.
Summary of Application: Hydroxymethyl phenol (HPF) has been used to modify soy protein-based wood adhesives.
Methods of Application: The soy-based adhesive cross-linked with HPF cures at a lower temperature than the adhesive without HPF.
Results or Outcomes: The soy-based adhesive cross-linked with HPF showed better mechanical performance and heat resistance than the adhesive without HPF.
Application in Phenolic Resin Adhesives
Scientific Field: Industrial Chemistry.
Summary of Application: Hydroxymethyl phenol is involved in the synthesis of phenolic resin adhesives, which are used in various industries including wood processing, electrical insulation, and the automotive industry.
Methods of Application: The reaction between the phenol-hydroxymethyl and the hydrogen atom on the phenol ring is faster than that between the aldehyde and the phenol.
Results or Outcomes: Phenolic resin adhesives have strong mechanical properties, high flame retardancy, stable molding processing performance, and low cost.
Application in High-Performance Recyclable Epoxy Resin
Scientific Field: Polymer Science and Material Engineering.
Summary of Application: A monomer 4-(((5-(hydroxymethyl)furan-2-yl)methylene)amino)phenol (FCN) containing a furan ring has been used to create a high-performance recyclable epoxy resin (FCN-GTE).
Methods of Application: The monomer FCN is copolymerized with glycerol triglycidyl ether to yield the epoxy resin FCN-GTE.
Results or Outcomes: The FCN-GTE exhibits significantly improved mechanical properties due to the increased density of the hydrogen bond network and physical crosslinking interaction.
Application in Hydroxymethylation of Phenolic Ketones
Scientific Field: Organic Chemistry.
Summary of Application: A water-based method for the hydroxymethylation of phenols and phenolic ketones has been developed.
Methods of Application: The hydroxymethylation of 4-hydroxy-acetophenone is carried out with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid.
Results or Outcomes: This method is easy to operate, safe, and environmentally-friendly.
Application in High-Performance Recyclable Epoxy Resin and Its Carbon Fiber Composites
5-Amino-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C₇H₉NO₂ and a molecular weight of approximately 139.15 g/mol. This compound features an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH) attached to a phenolic ring, making it a derivative of phenol. The presence of these functional groups contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
- Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or enamines. This reaction is particularly useful in synthesizing more complex organic molecules .
- Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound, which may further participate in various chemical transformations .
- Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for the introduction of different substituents at various positions on the ring .
Research indicates that 5-Amino-2-(hydroxymethyl)phenol exhibits potential biological activity, particularly as an antimicrobial agent. Its structure allows it to interact effectively with biological targets, making it a candidate for further pharmacological studies. The compound's ability to inhibit certain bacterial strains suggests its utility in developing new antibacterial agents .
Several methods exist for synthesizing 5-Amino-2-(hydroxymethyl)phenol:
- Hydroxymethylation of 5-Amino-2-methylphenol: This method involves treating 5-amino-2-methylphenol with formaldehyde under controlled conditions to introduce the hydroxymethyl group.
- Reduction Reactions: Starting from nitrophenols, reduction processes can yield the desired amino and hydroxymethyl functionalities through catalytic hydrogenation or chemical reducing agents .
- Direct Amination: The introduction of the amino group can be achieved through direct amination reactions involving suitable precursors .
5-Amino-2-(hydroxymethyl)phenol has several notable applications:
- Pharmaceuticals: Due to its antimicrobial properties, it may serve as a lead compound in developing new antibiotics.
- Dyes and Pigments: The compound's ability to undergo various chemical transformations makes it suitable for synthesizing dyes used in textiles and other materials.
- Polymer Chemistry: It can be used as a monomer or additive in polymer formulations, enhancing properties like thermal stability and chemical resistance .
Studies on the interactions of 5-Amino-2-(hydroxymethyl)phenol with biological systems have shown that it can affect cellular processes. Its interactions with enzymes and receptors are of particular interest, as they may elucidate mechanisms underlying its biological activity. Additionally, environmental factors such as pH and temperature significantly influence its stability and efficacy .
Several compounds share structural similarities with 5-Amino-2-(hydroxymethyl)phenol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Amino-2-methylphenol | Contains an amino group and a methyl group | Less polar than 5-Amino-2-(hydroxymethyl)phenol |
| 4-Amino-3-hydroxytoluene | Hydroxyl and amino groups on different positions | Potentially different biological activities |
| 3-Aminophenol | Amino group attached directly to phenol | Lacks hydroxymethyl functionality |
5-Amino-2-(hydroxymethyl)phenol is unique due to its specific combination of an amino group and a hydroxymethyl group on the aromatic ring, which enhances its reactivity and potential applications compared to similar compounds.








